molecular formula C19H34Sn B1618063 benzyltributylstannane CAS No. 28493-54-1

benzyltributylstannane

Cat. No. B1618063
Key on ui cas rn: 28493-54-1
M. Wt: 381.2 g/mol
InChI Key: CFIHCJJFWPTAOV-UHFFFAOYSA-N
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Patent
US05705499

Procedure details

To a solution of benzylmagnesium chloride (2.0M in tetrahydrofuran, 1.32 mmol) in 5 mL of tetrahydrofuran at -78° C. under argon was added tributyltin chloride (0.36, 1.27 mmol). After 15 min, the reaction mixture was allowed to warm to room temperature. After 3 hours, solvent was removed, and the residue was purified by flash chromatography, eluting with dichloromethane/hexanes, to give 0.45 g of a clear, colorless oil.
Quantity
1.32 mmol
Type
reactant
Reaction Step One
Name
tributyltin chloride
Quantity
1.27 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10]([Sn:14](Cl)([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH3:13]>O1CCCC1>[CH2:1]([Sn:14]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:10][CH2:11][CH2:12][CH3:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.32 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Cl
Name
tributyltin chloride
Quantity
1.27 mmol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with dichloromethane/hexanes
CUSTOM
Type
CUSTOM
Details
to give 0.45 g of a clear, colorless oil

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C1=CC=CC=C1)[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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